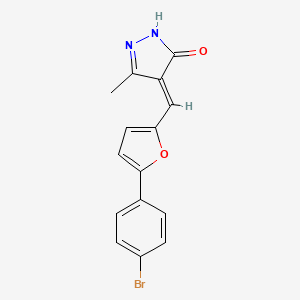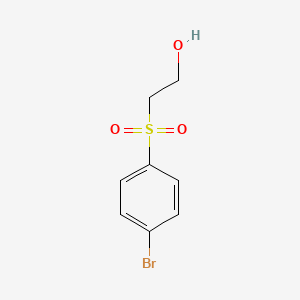
2-(4-Bromophenyl)sulfonylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromophenyl)sulfonylethanol” is a chemical compound used in scientific research. It has a molecular weight of 265.13 . It has diverse applications, ranging from pharmaceutical synthesis to material science.
Molecular Structure Analysis
The linear formula of “this compound” is C8H9BrO3S . More detailed structural information or a specific InChI key was not found in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It’s stored at normal temperatures and in a well-ventilated place . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Applications in Proton Exchange Membranes
- Poly(arylene ether sulfone) Proton Exchange Membranes : These membranes, prepared using a process that involves bromination and other chemical reactions, show high proton conductivities and low methanol permeabilities. They are promising for fuel cell applications due to their balance between proton conductivity and water swelling (Wang et al., 2012).
- Comb-Shaped Poly(arylene ether sulfone)s : Similar compounds with sulfonic acid groups have been synthesized and found to exhibit high proton conductivity and good properties as polyelectrolyte membrane materials, suggesting their utility in fuel cell applications (Kim et al., 2008).
2. Chemical Synthesis and Molecular Interactions
- Synthesis of Highly Sulfonated Poly(thiophenylene) : Research on the synthesis of poly(thiophenylene) with sulfonic acid groups, a process involving bromination, shows that these compounds have good water affinity and excellent proton conductivity, highlighting their potential in various applications (Miyatake et al., 1997).
- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Bromophenol derivatives, related to 2-(4-Bromophenyl)sulfonylethanol, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. This research provides insights into the potential biological activities of these compounds (Akbaba et al., 2013).
3. Environmental Applications
- 2-Bromoethanesulfonate Degradation in Bioelectrochemical Systems : Studies on the degradation of 2-Bromoethanesulfonate, a compound structurally related to this compound, reveal its degradation under specific conditions, highlighting the environmental impact and degradation pathways of such compounds (Rago et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIKZQANLPVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107737-89-3 |
Source


|
| Record name | 2-(4-bromobenzenesulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


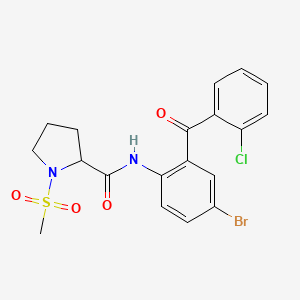
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)
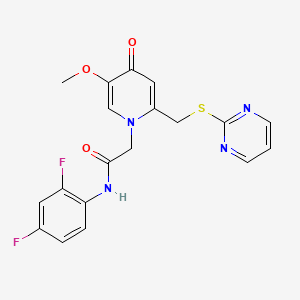
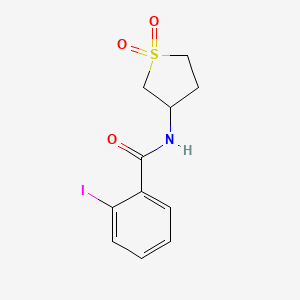
![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2668429.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)

